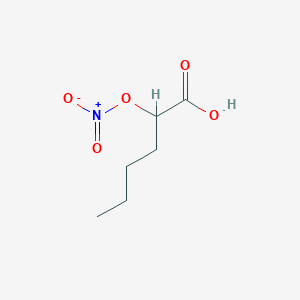![molecular formula C17H18Si B14443031 [([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane CAS No. 75867-42-4](/img/structure/B14443031.png)
[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([1,1’-Biphenyl]-4-yl)ethynylsilane is an organosilicon compound that features a biphenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)ethynylsilane typically involves the coupling of a biphenyl derivative with an ethynylsilane. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)ethynylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions::
- Oxidation: ([1,1’-Biphenyl]-4-yl)ethynylsilane can undergo oxidation reactions, typically forming corresponding silanols or siloxanes.
- Reduction: Reduction reactions may convert the ethynyl group to an ethyl group, altering the compound’s properties.
- Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
- Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) in polar aprotic solvents.
- Oxidation: Silanols or siloxanes.
- Reduction: Ethyl-substituted biphenyl derivatives.
- Substitution: Various functionalized biphenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry::
- Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
- Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
- Drug Development: Potential applications in the design of new pharmaceuticals due to its ability to interact with biological targets.
- Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of ([1,1’-Biphenyl]-4-yl)ethynylsilane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing the electronic and steric environment of the catalytic site. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds::
Comparison::- Structural Differences: The primary difference lies in the substituents on the silicon atom. While ([1,1’-Biphenyl]-4-yl)ethynylsilane has three methyl groups, similar compounds may have different alkyl groups, affecting their physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents on the silicon atom.
- Applications: While all these compounds may be used in similar applications, their specific properties may make them more suitable for certain reactions or processes.
属性
CAS 编号 |
75867-42-4 |
|---|---|
分子式 |
C17H18Si |
分子量 |
250.41 g/mol |
IUPAC 名称 |
trimethyl-[2-(4-phenylphenyl)ethynyl]silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)14-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI 键 |
YJXLVEMDFSRFPS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


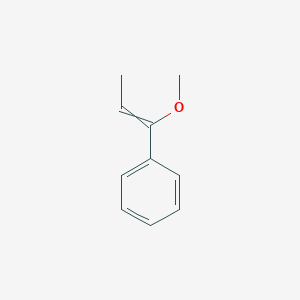

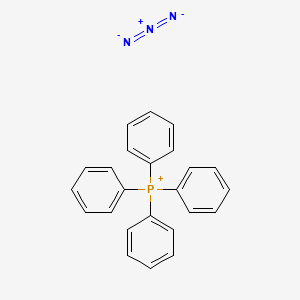

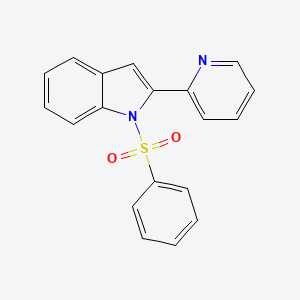
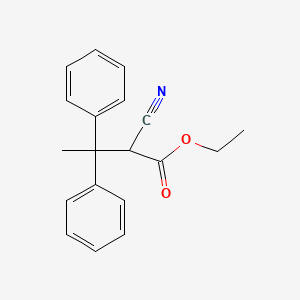
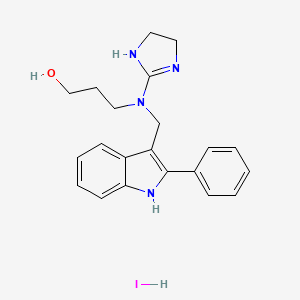
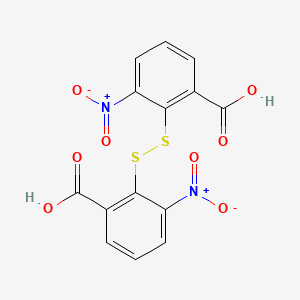
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
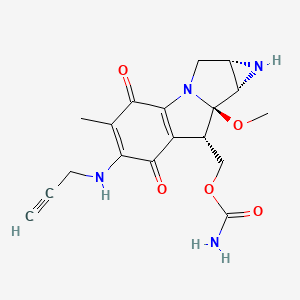
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
